molecular formula C12H10N2O B12881606 Dibenzofuran-2,8-diamine CAS No. 25295-66-3

Dibenzofuran-2,8-diamine

Cat. No.: B12881606
CAS No.: 25295-66-3
M. Wt: 198.22 g/mol
InChI Key: ITSSXHLMQLWFOF-UHFFFAOYSA-N
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Description

Dibenzofuran-2,8-diamine is an aromatic diamine compound derived from dibenzofuran Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzofuran-2,8-diamine can be synthesized through a multi-step process starting from dibenzofuran. One common method involves the nitration of dibenzofuran to form 2,8-dinitrodibenzofuran, which is then reduced to 2,8-diaminodibenzofuran using tin powder in acidic conditions . This method yields a high purity product through sublimation at 180°C under reduced pressure .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and sublimation, is common in industrial settings to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran-2,8-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Tin powder in acidic conditions is often used for reduction reactions.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted dibenzofuran derivatives, such as halogenated or nitrated compounds, which can further undergo reduction to form amino derivatives.

Mechanism of Action

The mechanism of action of dibenzofuran-2,8-diamine involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound, which lacks the amino groups.

    Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.

    Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.

    Carbazole: Contains a nitrogen atom in place of the oxygen in the furan ring.

Uniqueness

Dibenzofuran-2,8-diamine is unique due to the presence of amino groups at the 2 and 8 positions, which significantly alters its chemical properties and reactivity compared to its parent compound and other similar structures. This modification enhances its potential for polymerization and other chemical transformations, making it valuable in various scientific and industrial applications.

Properties

CAS No.

25295-66-3

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

dibenzofuran-2,8-diamine

InChI

InChI=1S/C12H10N2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H,13-14H2

InChI Key

ITSSXHLMQLWFOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C3=C(O2)C=CC(=C3)N

Origin of Product

United States

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